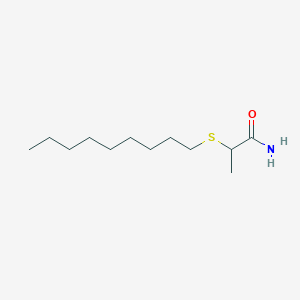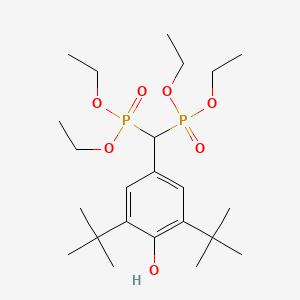
Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bulky tert-butyl groups and a hydroxyphenyl moiety, which contribute to its stability and reactivity. It is often used in various scientific research applications due to its antioxidant properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with tetraethyl methylenediphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, helps in achieving the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects in preventing oxidative stress-related diseases.
Industry: Utilized as a stabilizer in various industrial processes to enhance the shelf life and stability of products.
Mecanismo De Acción
The mechanism of action of Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate primarily involves its antioxidant properties. The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The bulky tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing its rapid degradation. The compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Known for its antioxidant properties and used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in various industrial applications.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: Employed as an active pharmaceutical intermediate with antioxidant properties.
Uniqueness
Tetraethyl (3,5-di-t-butyl-4-hydroxyphenyl)-methylenediphosphonate stands out due to its unique combination of antioxidant properties and the presence of methylenediphosphonate groups. This combination enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C23H42O7P2 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
4-[bis(diethoxyphosphoryl)methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C23H42O7P2/c1-11-27-31(25,28-12-2)21(32(26,29-13-3)30-14-4)17-15-18(22(5,6)7)20(24)19(16-17)23(8,9)10/h15-16,21,24H,11-14H2,1-10H3 |
Clave InChI |
UTQDOQGPYBTDIX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11712516.png)
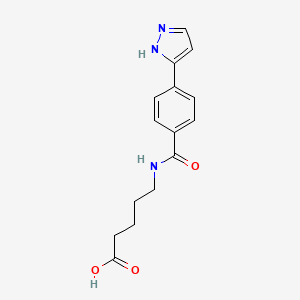
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11712525.png)
![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)
![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dibromophenol](/img/structure/B11712539.png)
![8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11712549.png)

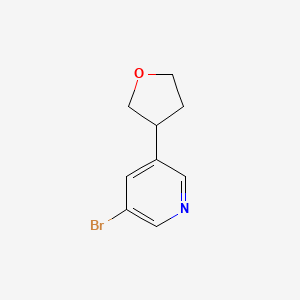
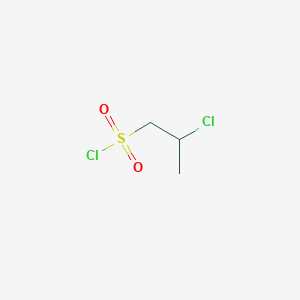
![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)

![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)

